molecular formula C20H17ClN6O3S B2495602 N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide CAS No. 932537-73-0

N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide

Cat. No.: B2495602
CAS No.: 932537-73-0
M. Wt: 456.91
InChI Key: KPWHJCZUSMSUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound belongs to a class of hybrid heterocyclic molecules featuring a 1,2,4-thiadiazole core fused with a 1,2,3-triazole moiety, further substituted with aromatic groups. Key structural elements include:

  • 1,2,3-Triazole ring: Enhances binding affinity via hydrogen bonding and dipole interactions.
  • Substituents:
    • 5-Chloro-2-methoxyphenyl group: Introduces lipophilicity and steric bulk.
    • 2-Methoxybenzamide: Provides hydrogen-bonding capability and electronic modulation.

Properties

IUPAC Name

N-[3-[1-(5-chloro-2-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O3S/c1-11-17(24-26-27(11)14-10-12(21)8-9-16(14)30-3)18-22-20(31-25-18)23-19(28)13-6-4-5-7-15(13)29-2/h4-10H,1-3H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWHJCZUSMSUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity by reviewing relevant literature and summarizing findings from diverse studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C23H23ClN6O2S
Molecular Weight 482.99 g/mol
LogP 5.7104
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1
Polar Surface Area 78.09

The presence of a triazole ring and thiadiazole moiety suggests potential for various biological interactions.

Antimicrobial Activity

Studies have highlighted the compound's antimicrobial properties , particularly against various bacterial strains. For instance, derivatives of triazole have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

In vitro assays demonstrated that certain triazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. For example, compounds similar to the one in focus have been reported to inhibit MRSA strains with MIC values ranging from 12.5 to 25 µg/mL .

Anti-inflammatory Effects

Research indicates that compounds containing the triazole structure can also exhibit anti-inflammatory effects . For instance, studies involving related triazole derivatives showed inhibition of nitric oxide production in inflammatory models, suggesting a mechanism involving the modulation of inflammatory pathways such as NF-kB signaling .

Mechanistic Studies

Mechanistic insights reveal that the biological activities of this compound may be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Similar compounds have shown inhibition of acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment .
  • Metal Chelation : Some derivatives are capable of chelating biometals like Cu²⁺, which can be beneficial in neuroprotective strategies against conditions like Alzheimer's disease .

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • Neuroprotective Activity : A study investigated a related triazole compound's effects on scopolamine-induced memory impairment in mice. Results indicated significant improvement in cognitive functions at specific dosages, supporting its potential use in treating neurodegenerative disorders .
  • Antiparasitic Activity : Another investigation assessed the antiparasitic effects of triazole derivatives against Trypanosoma brucei. The results showed a dose-dependent decrease in parasite viability, indicating potential therapeutic applications in treating parasitic infections .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogs from the evidence, focusing on substituents, physical properties, and bioactivity:

Compound ID/Name Core Structure Key Substituents Melting Point (°C) Notable Spectral Data (IR/NMR/MS) Biological Activity (if reported) Reference
Target Compound: N-{3-[1-(5-Cl-2-MeO-phenyl)-5-Me-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-MeO-benzamide 1,2,4-Thiadiazole + Triazole 5-Cl-2-MeO-phenyl, 2-MeO-benzamide Not reported Inferred: IR ~1605–1679 cm⁻¹ (C=O); MS m/z ~500–600 (M+) Hypothetical: Antimicrobial potential N/A
N-{3-[1-(3,4-Dimethoxyphenyl)-5-Me-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-MeO-benzamide () 1,2,4-Thiadiazole + Triazole 3,4-DiMeO-phenyl, 4-MeO-benzamide Not reported Inferred: Similar IR peaks for C=O and aromatic C-H stretches; MS m/z ~450–550 (M+) Not reported
6 () 1,3,4-Thiadiazole + Isoxazole Phenyl, benzamide 160 IR: 1606 cm⁻¹ (C=O); MS: m/z 348 (M+); NMR: δ 7.36–8.13 (Ar-H) Not reported
8a () 1,3,4-Thiadiazole + Pyridine Acetyl, phenyl, benzamide 290 IR: 1679, 1605 cm⁻¹ (2C=O); MS: m/z 414 (M+); NMR: δ 2.49 (CH3), 7.47–8.39 (Ar-H) Not reported
9c () Benzimidazole + Triazole 4-Bromophenyl, thiazole Not reported Inferred: IR/NMR consistent with amide and aromatic groups; MS m/z ~500 (M+) Moderate activity vs. E. coli
N-(5-Chloro-thiazol-2-yl)-2,4-diF-benzamide () Thiazole + Benzamide 5-Cl-thiazole, 2,4-diF-benzamide Not reported IR/NMR: Amide C=O ~1670 cm⁻¹; MS m/z ~300 (M+); Crystal packing via H-bonds (N–H⋯N, C–H⋯F/O) PFOR enzyme inhibition

Key Observations

Physicochemical Properties :
  • Melting Points : Higher melting points (e.g., 290°C for 8a in ) correlate with increased crystallinity from rigid substituents like acetyl groups. The target compound’s chloro and methoxy groups may similarly enhance thermal stability .
  • Spectral Signatures : IR C=O stretches (1605–1679 cm⁻¹) and aromatic proton NMR shifts (δ 7.3–8.4) are consistent across analogs, confirming structural homology .
Bioactivity :
  • Thiazole- and triazole-containing analogs () exhibit antimicrobial and enzyme-inhibitory activities. The target compound’s chloro and methoxy groups may enhance membrane penetration or target binding compared to fluorine or nitro substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.